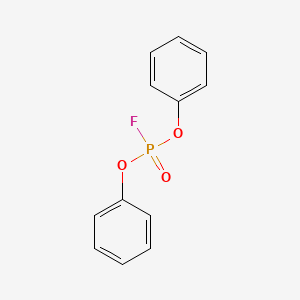
Diphenyl phosphorofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl phosphorofluoridate is an organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)F. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is known for its role as a potent inhibitor of serine proteases, making it significant in biochemical research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.
Chemical Reactions Analysis
Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.
Major Products:
Phosphoramidates: Formed from the reaction with amines.
Phosphates: Formed from the reaction with alcohols.
Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.
Scientific Research Applications
Diphenyl phosphorofluoridate has a wide range of applications in scientific research:
Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.
Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.
Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparison with Similar Compounds
Diisopropyl phosphorofluoridate: Another organophosphorus compound with similar inhibitory effects on serine proteases.
Diphenyl phosphorochloridate: A precursor in the synthesis of diphenyl phosphorofluoridate.
Uniqueness: this compound is unique due to its specific reactivity with serine proteases and its stability under anhydrous conditions. Its ability to form stable phospho-enzyme complexes makes it a valuable tool in biochemical research.
Properties
CAS No. |
403-65-6 |
|---|---|
Molecular Formula |
C12H10FO3P |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
[fluoro(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
XFKSLARHPIQBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















